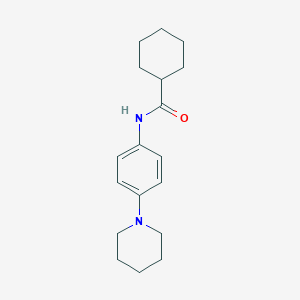
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide, also known as CPP, is a compound that has been widely used in scientific research as a tool to investigate the function of N-methyl-D-aspartate (NMDA) receptors in the central nervous system. CPP is a non-competitive antagonist of the NMDA receptor, which means that it binds to a site on the receptor that is distinct from the glutamate binding site and prevents the receptor from becoming activated. This property of CPP has made it a valuable tool for studying the role of NMDA receptors in learning, memory, and other neurological processes.
作用機序
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide binds to a site on the NMDA receptor that is distinct from the glutamate binding site. This binding prevents the receptor from becoming activated by glutamate, which is the primary neurotransmitter that activates NMDA receptors. By blocking the activity of NMDA receptors, this compound can alter the balance of neurotransmitter signaling in the brain and affect a wide range of physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models and in vitro systems. These effects include alterations in synaptic plasticity, changes in gene expression, and alterations in neuronal morphology. This compound has also been shown to have analgesic effects in animal models of pain, which may be related to its ability to block NMDA receptors.
実験室実験の利点と制限
One advantage of using N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide in scientific research is that it is a highly specific inhibitor of NMDA receptors. This specificity allows researchers to investigate the role of NMDA receptors in a wide range of physiological processes without affecting other neurotransmitter systems. However, one limitation of using this compound is that it can have off-target effects on other ion channels and receptors, which may complicate the interpretation of experimental results.
将来の方向性
There are several areas of future research that could be pursued using N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide as a tool. One area of interest is the role of NMDA receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. By using this compound to block NMDA receptors, researchers may be able to identify new therapeutic targets for these diseases. Another area of interest is the role of NMDA receptors in addiction and drug abuse. By using this compound to block NMDA receptors, researchers may be able to identify new approaches for treating addiction and preventing relapse. Finally, there is ongoing interest in developing new compounds that can selectively target NMDA receptors, which may have potential therapeutic applications in a wide range of neurological disorders.
合成法
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide can be synthesized using a variety of methods, but one common approach involves the reaction of cyclohexanone with 4-piperidinylaniline in the presence of a reducing agent such as sodium borohydride. The resulting product is then reacted with chloroacetyl chloride to form this compound. The purity of this compound can be improved through recrystallization or other purification techniques.
科学的研究の応用
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide has been used extensively in scientific research to investigate the function of NMDA receptors in the central nervous system. NMDA receptors are involved in a wide range of physiological processes, including synaptic plasticity, learning, memory, and pain perception. By blocking the activity of NMDA receptors, this compound can be used to study the role of these receptors in these processes.
特性
分子式 |
C18H26N2O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
N-(4-piperidin-1-ylphenyl)cyclohexanecarboxamide |
InChI |
InChI=1S/C18H26N2O/c21-18(15-7-3-1-4-8-15)19-16-9-11-17(12-10-16)20-13-5-2-6-14-20/h9-12,15H,1-8,13-14H2,(H,19,21) |
InChIキー |
IZWZYHZAYCUHCF-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
正規SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



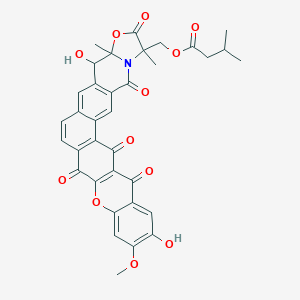
![3-fluoro-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238603.png)
![6-[[14b-Formyl-9-(4-hydroxy-3,5-dimethoxybenzoyl)oxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11-hexamethyl-1,2,3,4a,5,6,6a,7,8,9,10,13,14,14a-tetradecahydropicen-3-yl]oxy]-5-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B238609.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-2-fluorobenzamide](/img/structure/B238619.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B238621.png)
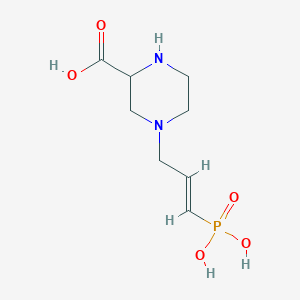
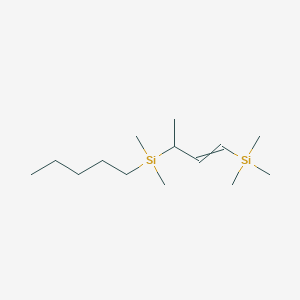
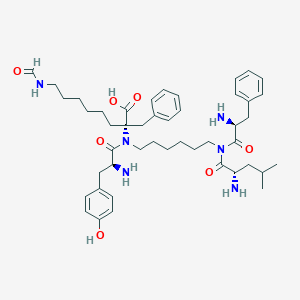
![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B238638.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3-[(2S,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,5-dihydroxy-2-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B238641.png)


![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)